(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline
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Overview
Description
(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazoisoquinolines, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylimidazole with a suitable isoquinoline derivative under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the imidazoisoquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of reduced imidazoisoquinoline derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cell signaling pathways, ultimately affecting cellular functions such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2R)-7-nitro-2-phenylimidazo[1,2-a]pyridine
- (2R)-7-nitro-2-phenylimidazo[1,2-a]quinoline
Uniqueness
(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H13N3O2 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
(2R)-7-nitro-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H13N3O2/c21-20(22)16-8-4-7-14-13(16)9-10-19-11-15(18-17(14)19)12-5-2-1-3-6-12/h1-10,15H,11H2/t15-/m0/s1 |
InChI Key |
FWMWQVWMXAMQGS-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@H](N=C2N1C=CC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C2N1C=CC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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